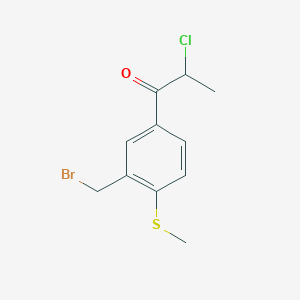

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one

Description

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone substituted at the 1-position with a 3-(bromomethyl)-4-(methylthio)phenyl group and at the 2-position with chlorine.

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-4-methylsulfanylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClOS/c1-7(13)11(14)8-3-4-10(15-2)9(5-8)6-12/h3-5,7H,6H2,1-2H3 |

InChI Key |

FKJUKVPCONNDBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)SC)CBr)Cl |

Origin of Product |

United States |

Biological Activity

1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure, notable for its potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C11H12BrClOS, and it has a molecular weight of 307.63 g/mol. The compound features several reactive functional groups, including a bromomethyl group, a methylthio group, and a chloropropanone moiety, which contribute to its biological activity.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrClOS |

| Molecular Weight | 307.63 g/mol |

| Boiling Point | 407.7 ± 45.0 °C (Predicted) |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) |

The bromomethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to bioactive properties. The methylthio group may enhance lipophilicity, improving interactions with hydrophobic regions within biological systems.

Research indicates that the compound's electrophilic nature allows it to interact with various biological targets through mechanisms such as:

- Covalent Bond Formation : The bromomethyl group can react with thiol or amine groups in proteins, modifying their structure and function.

- Nucleophilic Substitution Reactions : The chloropropanone moiety can participate in nucleophilic attacks, leading to the formation of new compounds that may exhibit distinct biological activities .

- Potential Anticancer Activity : Similar compounds have been studied for their anticancer properties due to their ability to modify DNA or protein targets involved in cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant biological activity. For instance:

- Cytotoxicity : Compounds containing electrophilic centers have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or necrosis .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.

Case Studies

-

Anticancer Properties :

- A study on related compounds indicated that the presence of a bromomethyl group enhances the cytotoxicity against human cancer cell lines by acting as a DNA alkylating agent .

- Another investigation revealed that modifications at the chloropropanone position could lead to increased selectivity for cancerous cells over normal cells.

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

The uniqueness of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one lies in its specific arrangement of functional groups compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one | C11H12BrClOS | Contains both bromomethyl and methylthio groups |

| 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one | C11H12BrClOS | Different positioning of functional groups |

| 1-(3-Bromomethyl-4-methylsulfanylphenyl)-3-chloropropan-1-one | C11H12BrClOS | Similar but lacks methylthio group; altered properties |

The presence of both bromomethyl and methylthio groups allows for versatile chemical transformations and interactions within biological systems, potentially leading to unique therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one (CAS: 1804096-11-4)

- Structural Differences: The difluoromethyl (-CF2H) group at the 2-position replaces the methylthio group in the target compound.

- Physical Properties : Predicted density (1.507 g/cm³) and boiling point (371.5°C) suggest higher molecular packing and thermal stability compared to the target compound, though experimental data for the latter are unavailable .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structural Differences: A cyclopropyl group replaces the chlorine at the 2-position, and the aromatic ring lacks bromomethyl and methylthio groups.

- Synthetic Relevance: Serves as a precursor for β-amino ketones, which are intermediates in natural product synthesis .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structural Differences : A chalcone derivative (α,β-unsaturated ketone) with bromine at the β-position. The conjugated system enables participation in Michael additions or Diels-Alder reactions, unlike the saturated ketone backbone of the target compound.

- Synthesis : Prepared via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by dehydrohalogenation .

Functional Group Reactivity Comparisons

Physicochemical Properties

Q & A

Q. What are the key functional groups in 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one, and how do they influence its reactivity?

The compound features three critical functional groups:

- Bromomethyl (–CH₂Br) : A strong electrophile prone to nucleophilic substitution (e.g., SN2 reactions) or elimination under basic conditions.

- Methylthio (–SMe) : A moderately electron-donating group that can stabilize adjacent electrophilic centers and participate in sulfur-specific reactions (e.g., oxidation to sulfoxides).

- Chloropropanone (Cl–CO–CH₂–) : The ketone moiety enables carbonyl chemistry (e.g., enolate formation), while the chlorine atom enhances electrophilicity at the α-carbon .

Methodological Insight : To confirm functional group reactivity, use spectroscopic techniques (e.g., ¹H/¹³C NMR ) to track substitution at the bromomethyl group or monitor ketone reduction via IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

Q. What synthetic routes are reported for this compound, and what are their critical reaction conditions?

Two primary methods are documented:

Multi-step halogenation :

- Step 1 : Bromination of a methyl-substituted phenyl precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).

- Step 2 : Chlorination of the propanone moiety via Cl₂ gas or SOCl₂ in anhydrous dichloromethane .

Friedel-Crafts acylation : Reacting 3-(bromomethyl)-4-(methylthio)benzene with chloroacetyl chloride in the presence of AlCl₃ .

Q. Key Considerations :

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve electrophilic substitution yields.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product from halogenation byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Cross-Validation : Use HPLC (C18 column, MeOH/H₂O) to assess purity (>95%) and rule out diastereomers .

Advanced Research Questions

Q. How can contradictory data on reaction yields in different solvent systems be resolved?

Discrepancies often arise from solvent polarity and nucleophilicity effects. For example:

- Polar aprotic solvents (DMF, DMSO) : Enhance SN2 reactivity at the bromomethyl group but may deprotonate the ketone, leading to side reactions.

- Non-polar solvents (toluene) : Favor elimination over substitution due to poor stabilization of transition states.

Q. Methodological Approach :

Perform solvent screening (e.g., dichloromethane, THF, acetonitrile) with controlled temperature (25–60°C).

Monitor kinetics via in-situ FTIR to detect intermediate species.

Use DFT calculations to model solvent effects on transition states .

Q. How does the methylthio group influence biological interactions compared to its sulfone or sulfoxide analogs?

| Modification | Effect on Bioactivity | Mechanistic Insight |

|---|---|---|

| –SMe | Moderate hydrophobic interactions; reversible binding to cysteine residues. | Participates in hydrogen bonding via sulfur lone pairs . |

| –SO₂Me | Increased polarity; irreversible inhibition of enzymes (e.g., proteases). | Stronger electrostatic interactions with catalytic sites. |

| –SO₃⁻ | Enhanced solubility; reduced membrane permeability. | Limited utility in intracellular targets. |

Q. Experimental Design :

- Synthesize analogs via oxidation (H₂O₂/–SMe → –SO₂Me) .

- Test inhibitory potency against model enzymes (e.g., trypsin) using fluorescence-based assays .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic environments?

Molecular Dynamics (MD) Simulations : Model solvation effects and nucleophile approach trajectories.

Density Functional Theory (DFT) : Calculate activation energies for SN2 vs. elimination pathways.

Docking Studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina .

Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How can structural analogs be leveraged to study structure-activity relationships (SAR)?

| Analog | Structural Variation | Key Finding |

|---|---|---|

| 1-(3-(ClCH₂)–4-(SMe)phenyl)-2-Cl-propan-1-one | –Br → –Cl at bromomethyl | Reduced electrophilicity; lower cytotoxicity. |

| 1-(3-(BrCH₂)–4-(SO₂Me)phenyl)-2-Cl-propan-1-one | –SMe → –SO₂Me | Enhanced enzyme inhibition but poor solubility. |

| 1-(3-(BrCH₂)–4-(NH₂)phenyl)-2-Cl-propan-1-one | –SMe → –NH₂ | Increased hydrogen bonding; higher target specificity . |

Q. Methodology :

- Synthesize analogs via site-specific modifications (e.g., Pd-catalyzed cross-coupling for aryl substitutions).

- Evaluate bioactivity using high-throughput screening (HTS) and correlate with computed descriptors (e.g., LogP, polar surface area) .

Q. What strategies mitigate decomposition during long-term storage?

- Storage Conditions : Argon atmosphere, –20°C in amber vials (light-sensitive).

- Stabilizers : Add 1% hydroquinone to prevent radical-mediated degradation.

- Monitoring : Periodic HPLC analysis to detect hydrolyzed products (e.g., –CH₂OH from –CH₂Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.